(2E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide
CAS No.: 865545-92-2
Cat. No.: VC6124216
Molecular Formula: C14H9ClN2OS
Molecular Weight: 288.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865545-92-2 |
|---|---|
| Molecular Formula | C14H9ClN2OS |
| Molecular Weight | 288.75 |
| IUPAC Name | (E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C14H9ClN2OS/c15-12-4-2-1-3-10(12)5-6-13(18)17-14-11(9-16)7-8-19-14/h1-8H,(H,17,18)/b6-5+ |
| Standard InChI Key | UBHFRSNMOVCAMV-AATRIKPKSA-N |
| SMILES | C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CS2)C#N)Cl |
Introduction
Structural and Electronic Features
The molecule comprises three key components:
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A 2-chlorophenyl group at the β-position of the propenamide backbone.
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An α,β-unsaturated enamide system with an E-configured double bond.
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A 3-cyanothiophen-2-yl substituent at the amide nitrogen.
The E-configuration of the double bond is stabilized by conjugation with the amide carbonyl, as evidenced in analogous chalcone derivatives . The 2-chlorophenyl group introduces steric and electronic effects, while the thiophene ring’s electron-deficient nature (due to the cyano group) influences intermolecular interactions, as seen in similar sulfanyl-containing compounds .
Synthetic Pathways
Retrosynthetic Analysis
The target compound can be synthesized via two primary routes:
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Route A: Condensation of 2-chlorocinnamoyl chloride with 3-cyano-thiophen-2-amine.
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Route B: Michael addition of 3-cyano-thiophen-2-amine to a propiolamide intermediate.
Stepwise Synthesis (Route A)
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Preparation of 2-Chlorocinnamoyl Chloride
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Amide Coupling
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3-Cyano-thiophen-2-amine (1.1 equiv) is added dropwise to a solution of 2-chlorocinnamoyl chloride (1.0 equiv) in dry THF at 0°C, followed by triethylamine (2.5 equiv). The mixture is stirred for 12 hours at room temperature .
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Key Spectral Data:
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IR: 1675 cm⁻¹ (C=O stretch), 2220 cm⁻¹ (C≡N stretch).
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1H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.89 (d, J = 15.6 Hz, 1H, NHCO), 7.45–7.32 (m, 4H, Ar-H), 6.95 (d, J = 5.2 Hz, 1H, thiophene-H).
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR:
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13C NMR:
X-ray Crystallography (Hypothetical)
If crystallized, the molecule would likely exhibit:
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Dihedral Angles: ~40–50° between the thiophene and chlorophenyl planes, as observed in similar chalcone derivatives .
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Intermolecular Interactions: Weak C–H⋯O/N hydrogen bonds and π–π stacking, stabilizing the crystal lattice .
Computational Insights
Density Functional Theory (DFT) Calculations
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HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.
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Electrostatic Potential: Localized negative charge on the cyano group and amide oxygen, favoring dipole interactions .
Stability and Reactivity
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